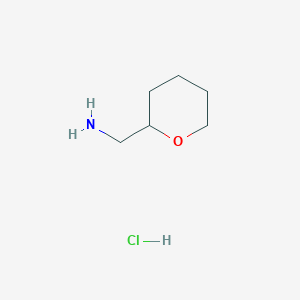

Tetrahydropyran-2-ylmethylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-6-3-1-2-4-8-6;/h6H,1-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHRATGQJXKQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride (CAS: 6628-83-7): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Tetrahydropyran-2-ylmethylamine hydrochloride, identified by the CAS number 6628-83-7 , has emerged as a pivotal structural motif for medicinal chemists.[1][2][3][4] This seemingly simple heterocyclic amine is a valuable asset in the synthesis of complex molecular architectures, primarily owing to the advantageous properties conferred by the tetrahydropyran (THP) ring. The THP moiety is increasingly utilized as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, to enhance the aqueous solubility, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and formulation. The key properties of this compound are summarized in the table below. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a wide range of reaction conditions and biological assays.

| Property | Value | Source(s) |

| CAS Number | 6628-83-7 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | Off-white to light brown solid or liquid | [4] |

| Melting Point | 136 °C | [1] |

| Boiling Point | ~211.9 °C (rough estimate for free base) | [1][4] |

| Solubility | Soluble in water | [5] |

| Density | ~1.0223 g/cm³ (rough estimate) | [1][4] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and efficient strategy involves the reduction of a suitable nitrogen-containing precursor, followed by the formation of the hydrochloride salt. Below, we outline a robust and scalable two-step synthetic protocol.

Synthetic Workflow

References

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6628-83-7 CAS MSDS (C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

"synthesis of Tetrahydropyran-2-ylmethylamine hydrochloride"

An In-depth Technical Guide to the Synthesis of Tetrahydropyran-2-ylmethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a valuable building block for drug development professionals and medicinal chemists. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous bioactive natural products and pharmaceutical agents, prized for its favorable metabolic stability and ability to engage in hydrogen bonding.[1][2] This document details the most efficient and scalable synthetic routes, with a primary focus on reductive amination. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the characterization of the final compound.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran ring is a privileged structure in medicinal chemistry. Its incorporation into molecular frameworks can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a rigid conformational constraint that can be crucial for potent and selective binding to biological targets.[1] Consequently, functionalized THP derivatives, such as this compound (CAS No. 6628-83-7), are highly sought-after intermediates.[3] This guide offers researchers a practical and scientifically grounded resource for the reliable synthesis of this key amine.

| Compound Property | Value |

| CAS Number | 6628-83-7[4] |

| Molecular Formula | C₆H₁₄ClNO (Hydrochloride Salt)[3] |

| Molecular Weight | 151.63 g/mol (Hydrochloride Salt)[3] |

| Appearance | Liquid or solid[4] |

| Melting Point | 136 °C[4] |

| Boiling Point | ~211.9 °C (estimate for free base)[5] |

Overview of Synthetic Strategies

Several logical pathways can be envisioned for the synthesis of (Tetrahydro-2H-pyran-2-yl)methanamine, the free base of the target hydrochloride salt. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific functional groups or hazardous reagents. The most prominent strategies originate from readily available tetrahydropyran precursors.

Figure 1: Overview of primary synthetic routes to this compound.

Preferred Synthetic Route: Reductive Amination

Reductive amination is arguably the most direct and efficient method for this transformation, converting an aldehyde into an amine in a single operational pot.[6][7] This pathway is favored for its high yields, operational simplicity, and the use of moderate and selective reducing agents.

The reaction proceeds via two key stages:

-

Imine Formation: The aldehyde (Tetrahydropyran-2-carbaldehyde) reacts with an ammonia source to form an intermediate imine (or the related hemiaminal). This step is typically reversible and often acid-catalyzed.

-

Reduction: A hydride-based reducing agent selectively reduces the carbon-nitrogen double bond of the imine to the corresponding amine.

The choice of reducing agent is critical. While a strong reductant like sodium borohydride (NaBH₄) could be used, it can also reduce the starting aldehyde.[8] Therefore, imine-selective reducing agents are vastly preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they are less reactive towards carbonyls at the slightly acidic pH required for imine formation.[7][8]

Figure 2: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Objective: To synthesize (Tetrahydro-2H-pyran-2-yl)methanamine via reductive amination of Tetrahydro-2H-pyran-2-carbaldehyde.

Materials:

-

Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq)[9]

-

Ammonium acetate (CH₃COONH₄) (5.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq) and methanol (to make a 0.5 M solution).

-

Amine Source: Add ammonium acetate (5.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate imine formation. Expertise Note: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.

-

Reduction: In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 15 minutes. Trustworthiness Note: NaBH₃CN is toxic and should be handled with care in a fume hood. The dropwise addition helps control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.

-

Workup - Quenching: Carefully quench the reaction by slowly adding 1 M NaOH solution until the pH is basic (~pH 10-11) to neutralize the ammonium salt and decompose any remaining hydride reagent.

-

Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with dichloromethane (3x).

-

Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

-

Purification: The resulting crude (Tetrahydro-2H-pyran-2-yl)methanamine can be purified by vacuum distillation or silica gel chromatography if necessary.

Final Step: Hydrochloride Salt Formation

For ease of handling, purification, and to improve stability, primary amines are often converted to their hydrochloride salts. The salt is typically a crystalline solid that is less volatile and easier to weigh accurately than the free base.[2]

Detailed Experimental Protocol

Materials:

-

Purified (Tetrahydro-2H-pyran-2-yl)methanamine (1.0 eq)

-

2 M Hydrochloric acid in diethyl ether (HCl/ether)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Dissolve the purified free amine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add 2 M HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess starting material.

-

Dry the white solid under vacuum to yield the final product.

Caption: Experimental workflow from starting material to final hydrochloride salt.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the tetrahydropyran ring protons and the aminomethyl (-CH₂-NH₃⁺) group. The integration should match the C₆H₁₄N⁺ structure.[10] |

| ¹³C NMR | Six distinct carbon signals are expected, corresponding to the five carbons of the THP ring and the one aminomethyl carbon.[10] |

| Mass Spectrometry | The mass spectrum should show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₁₃NO. |

| FT-IR | Characteristic stretches for N-H (in the ammonium salt), C-H, and C-O-C bonds. |

Conclusion

The synthesis of this compound is most effectively achieved via a one-pot reductive amination of the corresponding aldehyde. This method is robust, high-yielding, and utilizes selective reagents, making it suitable for both small-scale research and larger-scale production. The resulting hydrochloride salt is a stable, crystalline solid, ideal for use as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides the necessary procedural details and scientific rationale to empower researchers to confidently execute this valuable transformation.

References

-

Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Source: MDPI. URL: [Link]

-

(Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem. Source: PubChem, National Library of Medicine. URL: [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. Source: Organic Reactions. URL: [Link]

-

Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni-Al2O3 catalysts. Source: ResearchGate. URL: [Link]

-

Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem. Source: PubChem, National Library of Medicine. URL: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Source: Organic Chemistry Portal. URL: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Source: Master Organic Chemistry. URL: [Link]

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. 6628-83-7 CAS MSDS (C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropyran-2-ylmethylamine hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a tetrahydropyran ring with a primary aminomethyl group, offers a versatile scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances its aqueous solubility and ease of handling, making it a valuable building block in pharmaceutical development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in the field of drug discovery.

Introduction: The Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent scaffold in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated heterocyclic structure can serve as a bioisosteric replacement for carbocyclic rings, often imparting improved physicochemical properties such as enhanced solubility and metabolic stability. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. The incorporation of an aminomethyl substituent at the 2-position of the THP ring introduces a key basic functional group, allowing for the formation of salts and providing a reactive handle for further chemical modification. This compound, as the salt, offers improved handling and formulation characteristics compared to the free base.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The available data, a combination of experimental and estimated values, are summarized below.

Physical Properties

The physical state of this compound is typically a solid, although the free amine is a liquid.[3][4] The hydrochloride salt is generally a crystalline solid.[5] Key physical properties are detailed in Table 1. It is important to note that some of these values are estimates and should be confirmed experimentally for critical applications.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO·HCl | [6] |

| Molecular Weight | 151.63 g/mol | [6] |

| CAS Number | 6628-83-7 | [3] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 136 °C | [3] |

| Boiling Point | 211.9 °C (rough estimate) | [3][7] |

| Density | 1.0223 g/cm³ (rough estimate) | [3][7] |

Chemical Properties

The chemical behavior of this compound is dictated by the primary amine and the tetrahydropyran ring. The hydrochloride salt form influences its solubility and reactivity in different solvent systems.

Table 2: Chemical and Computed Properties of this compound

| Property | Value | Source(s) |

| pKa | Not experimentally determined. Predicted values for similar primary amines suggest a pKa in the range of 9-11. | [8] |

| Solubility | Amine salts are generally soluble in water and lower alcohols, and insoluble in non-polar organic solvents like ether.[2] Quantitative data for this specific compound is not readily available. | |

| XLogP3-AA (Free Amine) | 0 | [9] |

| Hydrogen Bond Donor Count (Free Amine) | 1 | [9] |

| Hydrogen Bond Acceptor Count (Free Amine) | 2 | [9] |

| Rotatable Bond Count (Free Amine) | 1 | [9] |

Hygroscopicity: While specific data for this compound is unavailable, amine hydrochloride salts, in general, can be hygroscopic.[10] The tendency to absorb moisture from the atmosphere should be considered during storage and handling.[]

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes, typically involving the formation of the free amine followed by salt formation.

Synthetic Pathway

A common and efficient method for the synthesis of the free amine, (Tetrahydropyran-2-yl)methanamine, is the reduction of a corresponding nitrile or amide. A plausible and scalable synthetic route is outlined below.

Figure 1: A general synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process starting from the commercially available Tetrahydropyran-2-methanol.

Step 1: Synthesis of 2-(Azidomethyl)tetrahydropyran

-

Reaction Setup: To a solution of Tetrahydropyran-2-methanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a sulfonylating agent such as p-toluenesulfonyl chloride (1.1 equivalents) and a base like triethylamine or pyridine (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

-

Azide Formation: Dissolve the crude tosylate in a polar aprotic solvent such as DMF and add sodium azide (1.5 equivalents). Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

-

Isolation: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(azidomethyl)tetrahydropyran.

Step 2: Reduction of 2-(Azidomethyl)tetrahydropyran and Salt Formation

-

Reduction: Dissolve the 2-(azidomethyl)tetrahydropyran (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a catalyst, for example, 10% Palladium on carbon.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring and Filtration: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Salt Formation: To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic.

-

Isolation and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the aminomethyl group. The protons adjacent to the oxygen atom (at C2 and C6) will appear in the downfield region (typically δ 3.0-4.0 ppm). The protons of the aminomethyl group will also be in this region and will likely show coupling to the proton at C2. The remaining ring protons will appear as a complex multiplet in the upfield region (δ 1.2-2.0 ppm). The NH₃⁺ protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the oxygen (C2) will be the most downfield of the ring carbons, followed by the carbon at C6. The aminomethyl carbon will also have a characteristic chemical shift.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt. C-H stretching vibrations of the alkyl groups will be observed around 2850-2950 cm⁻¹. A strong C-O stretching band for the ether linkage in the tetrahydropyran ring is expected around 1080-1150 cm⁻¹.[12]

3.3.3. Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the mass spectrum will show the molecular ion of the free amine [M+H]⁺ at m/z 116.1. The fragmentation pattern will likely involve the loss of the aminomethyl group or cleavage of the tetrahydropyran ring.

Reactivity and Stability

This compound is a stable compound under normal storage conditions. As an amine hydrochloride salt, it is generally less susceptible to oxidation than the free amine.[2] However, it is important to consider its potential reactivity and degradation pathways.

-

Basicity: The primary amine can be liberated from its salt by treatment with a base. This allows for its use in reactions where the free amine is the active nucleophile.

-

N-Functionalization: The primary amine is a versatile functional group that can undergo a variety of reactions, including acylation, alkylation, and reductive amination, to generate a diverse range of derivatives.

-

Stability: The compound should be stored in a well-closed container, protected from moisture and light. Amine hydrochlorides can be hygroscopic, and absorption of water may affect the physical and chemical properties of the material.[10]

Applications in Drug Discovery and Development

The tetrahydropyran-2-ylmethylamine scaffold is a valuable building block in the design and synthesis of new drug candidates. Its structural features can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Improving ADME Properties: The tetrahydropyran moiety, being a more polar and less lipophilic alternative to a cyclohexyl group, can be introduced to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modulating pKa: The introduction of the tetrahydropyran ring can influence the pKa of the amine, which in turn affects the compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.

-

Scaffold for Library Synthesis: The reactive primary amine provides a convenient point for the parallel synthesis of compound libraries, enabling the rapid exploration of structure-activity relationships (SAR).

While specific examples of drugs containing the this compound moiety are not prominently in the public domain, the broader class of tetrahydropyran derivatives has shown significant promise in various therapeutic areas. For instance, tetrahydropyridine analogs have been investigated as potent and selective hNav1.7 inhibitors for the treatment of pain.[13]

Figure 2: Role of the tetrahydropyran scaffold in drug optimization.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) with UV detection (after derivatization) or mass spectrometric detection can be used for purity assessment and quantification. Gas chromatography (GC) may also be applicable for the analysis of the free amine.

-

Titration: Acid-base titration can be used to determine the purity of the hydrochloride salt.

Safety and Handling

This compound is classified as an irritant.[3][7] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a tetrahydropyran ring and a primary amine offers a powerful tool for chemists to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, characterization, and potential applications. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, scaffolds such as this compound will undoubtedly play an increasingly important role in the future of drug development.

References

-

(Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem. (n.d.). Retrieved from [Link]

-

Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Purdue e-Pubs. (n.d.). Retrieved from [Link]

-

Solved 1H-NMR spectra for compound with a molecular formula | Chegg.com. (2023, January 22). Retrieved from [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. (2012, December 10). Retrieved from [Link]

-

Amines - NCERT. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). (n.d.). Retrieved from [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Predicted pKa values for the secondary and tertiary amines shown in... - ResearchGate. (n.d.). Retrieved from [Link]

-

Tetrahydropyran - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Improving Small Molecule pKa Prediction Using Transfer Learning with Graph Neural Networks | bioRxiv. (2022, January 21). Retrieved from [Link]

-

Effect of salt type on hygroscopicity of a new cephalosporin S-3578 - PubMed. (n.d.). Retrieved from [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

-

The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia. (n.d.). Retrieved from [Link]

-

Tetrahydropyran - Wikipedia. (n.d.). Retrieved from [Link]

-

Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

C6H13P. (n.d.). Retrieved from [Link]

-

(Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem. (n.d.). Retrieved from [Link]

- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).

-

(PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - ResearchGate. (n.d.). Retrieved from [Link]

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. (n.d.). Retrieved from [Link]

-

Mass Fragmentation Characteristics of Ketamine Analogues. (n.d.). Retrieved from [Link]

-

Hydrogen Rearrangement Rules: Computational MS/MS Fragmentation and Structure Elucidation Using MS-FINDER Software - PubMed. (2016, August 16). Retrieved from [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis. (2016, September 14). Retrieved from [Link]

-

CAS No : 6628-83-7 | Product Name : Tetrahydropyran-2-ylmethylamine (BSC). (n.d.). Retrieved from [Link]

-

Trimethylamine hydrochloride - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. ncert.nic.in [ncert.nic.in]

- 3. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 4. (tetrahydro-2H-pyran-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 5. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. 6628-83-7 CAS MSDS (C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 12. Tetrahydropyran [webbook.nist.gov]

- 13. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Tetrahydropyran-2-ylmethylamine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, provides detailed methodologies for its synthesis and characterization, and explores its applications in the pharmaceutical landscape.

Core Molecular Attributes

This compound is a heterocyclic compound valued for its structural features that are beneficial in drug design. The tetrahydropyran (THP) moiety, a saturated six-membered ring containing an oxygen atom, often imparts improved pharmacokinetic properties to drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO·HCl | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| CAS Number | 6628-83-7 | [1] |

| Appearance | White to off-white crystalline solid | Inferred from typical amine hydrochlorides |

| Melting Point | 136 °C | [2] |

| Boiling Point (of free base) | ~211.9 °C (rough estimate) | [2][3] |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Strategic Importance in Medicinal Chemistry

The tetrahydropyran ring is a prevalent scaffold in numerous approved drugs and clinical candidates. Its inclusion is a strategic choice to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.[4]

The primary amine group of Tetrahydropyran-2-ylmethylamine provides a versatile handle for synthetic modifications, allowing for its incorporation into a wide array of molecular architectures. This makes it a valuable starting material for the synthesis of novel therapeutic agents, particularly in the development of anti-tumor agents and other pharmaceuticals.[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the reduction of a corresponding nitrile or the reductive amination of an aldehyde. Below is a representative, field-tested protocol.

Synthesis Workflow

Caption: A two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Reduction of Tetrahydropyran-2-carbonitrile to Tetrahydropyran-2-ylmethylamine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve Tetrahydropyran-2-carbonitrile in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Filter the resulting solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude Tetrahydropyran-2-ylmethylamine free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol to the dissolved amine with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure this compound.

Comprehensive Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Characterization Workflow

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons adjacent to the amine and the protons of the tetrahydropyran ring. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum should exhibit characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | N-H stretching of the primary amine |

| ~2940-2850 | C-H stretching of the aliphatic CH₂ groups |

| ~1600 | N-H bending of the primary amine |

| ~1100 | C-O-C stretching of the ether linkage in the THP ring |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 116.11.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its favorable physicochemical properties and the synthetic accessibility of its derivatives make it an attractive component for the design of novel therapeutic agents. The protocols and data presented in this guide are intended to provide researchers with the necessary information for the successful synthesis, characterization, and application of this important compound.

References

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 6628-83-7 CAS MSDS (C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

A Technical Guide to Tetrahydropyran-2-ylmethylamine Hydrochloride: Structure, Synthesis, and Application

Abstract: Tetrahydropyran-2-ylmethylamine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, combining a saturated oxygen-containing ring with a primary aminomethyl group, imparts desirable physicochemical properties, making it a valuable synthon for the development of complex molecular architectures and novel therapeutic agents. This guide provides an in-depth analysis of its structural features, validated through spectroscopic data, outlines a robust synthetic and purification protocol, and explores its applications in drug discovery. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a research environment.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, (tetrahydro-2H-pyran-2-yl)methanamine. The salt form enhances stability and aqueous solubility, which is often advantageous for handling and reaction setup.[1]

The core structure consists of a tetrahydropyran (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, substituted at the 2-position with a methylamine group. This arrangement makes the C2 carbon a chiral center, meaning the compound can exist as a racemic mixture or as individual (R) and (S) enantiomers.[2][3]

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (Oxan-2-yl)methanamine hydrochloride | [2] |

| CAS Number | 6628-83-7 | [4][5][6] |

| Molecular Formula | C₆H₁₄ClNO (Hydrochloride Salt) | [6] |

| Molecular Weight | 151.63 g/mol (Hydrochloride Salt) | [6] |

| Molecular Formula (Free Base) | C₆H₁₃NO | [2][4][5][7] |

| Molecular Weight (Free Base) | 115.17 g/mol | [2][4][5] |

| Appearance | Light brown liquid or solid | [4][5][7] |

| Melting Point | 136 °C | [5] |

| Boiling Point | ~211.9 °C (estimate) | [4][5] |

| SMILES | C1CCOC(C1)CN.Cl | [1][2] |

Structural Elucidation and Spectroscopic Profile

Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the THP ring protons and the aminomethyl group. The protons on the carbon adjacent to the oxygen (C6) will appear most downfield within the ring system. The proton at C2 will be a complex multiplet due to coupling with the adjacent methylene protons and the aminomethyl protons. The protons of the aminomethyl group (-CH₂-NH₃⁺) will appear as a multiplet, and the ammonium protons will be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.[2] The carbon atom bonded to the oxygen (C6) and the carbon atom bearing the aminomethyl group (C2) will have characteristic chemical shifts. The C6 carbon will be the most downfield signal in the aliphatic region due to the deshielding effect of the adjacent oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key expected absorptions include:

-

N-H stretching: A broad band in the region of 3000-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

-

C-H stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ring and methylene group.

-

C-O stretching: A strong absorption band typically in the 1100-1050 cm⁻¹ range, characteristic of the C-O-C ether linkage within the tetrahydropyran ring.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 115.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Synthesis and Purification Protocol

The synthesis of tetrahydropyran-containing molecules is a well-established area of organic chemistry.[8][9] A common and reliable method to produce Tetrahydropyran-2-ylmethylamine involves the reduction of a corresponding nitrile or amide precursor, which can be derived from tetrahydropyran-2-methanol.

Reaction Mechanism: A Two-Step Approach

A prevalent synthetic strategy involves the conversion of commercially available Tetrahydropyran-2-methanol to a nitrile, followed by reduction.

-

Step 1: Halogenation and Cyanation: The hydroxyl group of Tetrahydropyran-2-methanol is first converted to a good leaving group, such as a tosylate or a halide (e.g., bromide). This intermediate then undergoes nucleophilic substitution with a cyanide source (e.g., NaCN) to yield Tetrahydropyran-2-carbonitrile.

-

Step 2: Nitrile Reduction: The resulting nitrile is then reduced to the primary amine. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is highly effective for this transformation.

-

Step 3: Salt Formation: The final free base is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol, leading to precipitation of the desired product.

Caption: A typical two-stage synthesis workflow for Tetrahydropyran-2-ylmethylamine HCl.

Step-by-Step Experimental Protocol

Materials: Tetrahydropyran-2-carbonitrile, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Distilled Water, Sodium Hydroxide (NaOH), Diethyl Ether, Hydrochloric Acid (concentrated), Magnesium Sulfate (MgSO₄).

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), carefully add Lithium Aluminum Hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF to create a slurry.

-

Addition of Nitrile: Dissolve Tetrahydropyran-2-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry at 0 °C (ice bath).

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

-

Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and diethyl ether. Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Salt Formation: Filter the drying agent and bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Applications in Medicinal Chemistry and Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.[10] this compound serves as a versatile building block for introducing this moiety into larger, more complex molecules.[11]

Its primary amine handle allows for a wide range of chemical transformations, including:

-

Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in bioactive molecules.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.[12]

-

Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

These reactions enable the incorporation of the THP-methylamine unit into compounds targeting a variety of biological systems, including neurological disorders and oncology.[10][11] The THP ring acts as a conformationally restricted, polar element that can engage in hydrogen bonding interactions with biological targets.

Caption: Chemical utility of the title compound in synthesizing diverse scaffolds.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed.[2][5] It can cause skin irritation and serious eye damage.[2]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, seek immediate medical attention.

Conclusion

This compound is a fundamentally important building block for chemical synthesis. Its well-defined structure, accessible synthesis, and versatile reactivity make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, handling, and synthetic utility, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97924, (Tetrahydro-2H-pyran-2-ylmethyl)amine. Retrieved from [Link].

-

Brenna, E., et al. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of tetrahydropyrans. Retrieved from [Link].

- Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.

-

Automated Topology Builder. N-Methyl-1-[(2R)-tetrahydro-2H-pyran-2-yl]methanamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38989155, (S)-(tetrahydro-2H-pyran-2-yl)methanamine. Retrieved from [Link].

-

ResearchGate. (2014). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link].

- Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

ResearchGate. (2021). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Retrieved from [Link].

Sources

- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 2. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(tetrahydro-2H-pyran-2-yl)methanamine | C6H13NO | CID 38989155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6628-83-7 CAS MSDS (C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. (tetrahydro-2H-pyran-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Spectroscopic Analysis of Tetrahydropyran-2-ylmethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the spectroscopic data for Tetrahydropyran-2-ylmethylamine hydrochloride (CAS 6628-83-7), a key building block in pharmaceutical and chemical synthesis.[1][2][3][4] As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the principles, experimental protocols, and data interpretation necessary for the comprehensive characterization of this compound.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the molecular formula C6H13NO·HCl and a molecular weight of 151.63, is a heterocyclic compound whose purity and structural integrity are paramount for its application in research and development.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unequivocally confirming its chemical identity and purity. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of this specific molecule.

Molecular Structure and Key Spectroscopic Features

A thorough understanding of the molecular structure is the first step in interpreting its spectroscopic data. The molecule consists of a saturated six-membered tetrahydropyran ring, with an aminomethyl group attached at the 2-position. The hydrochloride salt form means the amine group is protonated, forming an ammonium chloride salt.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

Principle of Causality: The chemical shift of a proton in ¹H NMR is determined by its local electronic environment. Electronegative atoms, like the oxygen in the tetrahydropyran ring and the protonated amine group, will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield). Spin-spin coupling between neighboring, non-equivalent protons provides information about the connectivity of the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-64 scans are usually adequate to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

-

Referencing: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Data Interpretation and Expected ¹H NMR Signals:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -CH₂-NH₃⁺ | ~3.0 - 3.2 | Multiplet | 2H | |

| -O-CH₂- | ~3.4 - 4.0 | Multiplet | 2H | |

| Ring CH₂ protons | ~1.2 - 1.9 | Multiplet | 6H | |

| Ring CH proton | ~3.2 - 3.5 | Multiplet | 1H | |

| -NH₃⁺ | ~8.0 - 9.0 (in DMSO-d₆) | Broad Singlet | 3H |

Note: The exact chemical shifts and coupling patterns can be complex due to the stereochemistry at the 2-position and the conformational flexibility of the tetrahydropyran ring. The use of 2D NMR techniques like COSY can be invaluable in definitively assigning the proton signals.

Principle of Causality: Similar to ¹H NMR, the chemical shift of a carbon atom in ¹³C NMR is influenced by its electronic environment. Carbons bonded to electronegative atoms will appear at higher chemical shifts.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: A high-field NMR spectrometer is beneficial.

-

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Data Interpretation and Expected ¹³C NMR Signals:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -CH₂-NH₃⁺ | ~45 - 50 |

| -O-CH₂- | ~65 - 70 |

| Ring CH₂ carbons | ~20 - 35 |

| Ring CH carbon | ~75 - 80 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle of Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For the hydrochloride salt, a KBr pellet is often preferred to handle the solid material.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

Data Interpretation and Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (from -NH₃⁺) | ~3200 - 2800 | Broad, Strong |

| C-H stretch (alkane) | ~2950 - 2850 | Strong |

| C-O stretch (ether) | ~1150 - 1085 | Strong |

| N-H bend | ~1600 - 1500 | Medium |

Note: The broadness of the N-H stretch is a characteristic feature of ammonium salts.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle of Causality: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through fragmentation patterns, information about its structure.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the resulting mass spectrum is recorded.

Data Interpretation and Expected Mass Spectrum:

The molecular formula of the free base is C₆H₁₃NO, with a molecular weight of 115.17.[2][3][5] In positive ion mode ESI-MS, the expected molecular ion peak would correspond to the protonated free base [M+H]⁺ at an m/z of approximately 116.18. The mass of the hydrochloride salt is 151.63.[1] Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the tetrahydropyran ring.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

Caption: Logic flow for integrated spectroscopic data analysis.

The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, while the IR spectrum verifies the presence of the key functional groups (amine and ether). The mass spectrum provides the definitive molecular weight. Together, these data provide an unambiguous confirmation of the structure and purity of this compound.

References

-

CAS No : 6628-83-7 | Product Name : Tetrahydropyran-2-ylmethylamine (BSC). Pharmaffiliates. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 6628-83-7 CAS MSDS (C-(TETRAHYDRO-PYRAN-2-YL)-METHYLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Tetrahydropyran-2-ylmethylamine, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to the Solubility of Tetrahydropyran-2-ylmethylamine Hydrochloride

Abstract

Introduction: The Significance of Tetrahydropyran Moieties in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. As a bioisostere of cyclohexane, the THP moiety can improve aqueous solubility, reduce metabolic lability, and provide a hydrogen bond acceptor through its ether oxygen, thereby modulating a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Tetrahydropyran-2-ylmethylamine hydrochloride, as a primary amine salt, presents a versatile building block for the synthesis of novel therapeutics. A thorough understanding of its solubility is paramount for its effective utilization in drug formulation and development.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 6628-83-7 | [1][2] |

| Molecular Formula | C₆H₁₃NO·HCl | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 136 °C | [1] |

| Boiling Point | ~211.9 °C (estimate) | [1] |

| LogP (free base) | 2.01650 (estimate) | [1] |

Solubility Profile: A Qualitative and Predictive Analysis

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in peer-reviewed literature or major chemical databases. However, based on its chemical structure and the general properties of amine hydrochlorides, a qualitative and predictive solubility profile can be established.

The presence of the hydrochloride salt dramatically influences the molecule's polarity and, consequently, its solubility. The protonated amine group can readily participate in hydrogen bonding and ion-dopole interactions with polar protic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | High | The hydrochloride salt form significantly increases aqueous solubility due to the ionic nature and the potential for strong hydrogen bonding with water molecules. |

| Methanol | High | As a polar protic solvent, methanol is expected to effectively solvate the ionic compound through hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Moderate to High | Similar to methanol, ethanol is a polar protic solvent, though its slightly lower polarity may result in marginally lower solubility compared to water and methanol. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many polar and ionic compounds. |

| Dichloromethane (DCM) | Low to Insoluble | As a nonpolar aprotic solvent, dichloromethane is not expected to effectively solvate the ionic hydrochloride salt. |

Note to the Researcher: The solubility predictions above are based on established chemical principles. It is imperative to experimentally verify these predictions for any application requiring precise concentration control. The following section provides a detailed protocol for the experimental determination of solubility.

Experimental Protocol for Solubility Determination

This section outlines a robust, self-validating workflow for the quantitative determination of this compound solubility.

Materials and Instrumentation

-

This compound (of known purity)

-

Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, dichloromethane)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)

-

Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (ensure undissolved solid is present).

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Vortex the vials for 1-2 minutes to create a uniform slurry.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantitative Analysis:

-

Prepare a series of accurate dilutions of the supernatant with the appropriate solvent.

-

Analyze the diluted samples using a validated analytical method (see Section 5 for a recommended HPLC method).

-

Determine the concentration of the analyte in the supernatant by comparing the results to a calibration curve prepared with known concentrations of this compound.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L).

-

Analytical Methodology for Quantification

Due to the lack of a strong chromophore, direct UV detection of this compound can be challenging at low concentrations. A pre-column derivatization approach followed by HPLC with UV or fluorescence detection is recommended for sensitive and accurate quantification.

Recommended HPLC Method with Pre-column Derivatization

Derivatizing Agent: Dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are suitable for primary amines.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV-Vis or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient Elution:

-

A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the derivatized analyte.

Detection:

-

UV detection at the wavelength of maximum absorbance of the derivative.

-

Fluorescence detection with appropriate excitation and emission wavelengths for the derivative.

Method Validation Workflow

A robust analytical method requires thorough validation. The following diagram outlines the key parameters to be assessed according to ICH guidelines.

Caption: Key parameters for analytical method validation.

Synthesis of this compound

A common synthetic route to tetrahydropyran-2-ylmethylamine involves the reduction of tetrahydropyran-2-carbonitrile. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Synthetic Workflow

Caption: A typical synthetic route.

Exemplary Synthetic Protocol

-

Reduction of Tetrahydropyran-2-carbonitrile:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of tetrahydropyran-2-carbonitrile in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude (tetrahydropyran-2-yl)methanamine free base.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude free base in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., as a solution in diethyl ether or isopropanol) to the stirred solution of the amine.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Safety Data Sheet (SDS): Always consult the material's SDS for detailed safety information before use.

Conclusion

This compound is a valuable building block in pharmaceutical research and development. While quantitative solubility data is not widely available, this guide provides a comprehensive framework for its qualitative assessment, experimental determination, and practical application. The detailed protocols for solubility testing, quantitative analysis, and synthesis are designed to empower researchers to effectively utilize this compound in their scientific endeavors. As with any scientific investigation, experimental verification of the information provided herein is strongly encouraged to ensure the success and reproducibility of your work.

References

-

(Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

-

Methyl((oxan-4-yl)methyl)amine hydrochloride | C7H16ClNO | CID 22737007 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

-

Analytical Method Validation (AMV) Procedure / Guide - Pharma Beginners. (2021, January 7). Retrieved December 31, 2025, from [Link]

-

Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority. Retrieved December 31, 2025, from [Link]

-

Development and Validation of a Stability Indicating RP-UPLC Method for Analysis of Imipramine Hydrochloride in Pharmaceuticals - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline. (2013, October 6). Retrieved December 31, 2025, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved December 31, 2025, from [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (n.d.). Retrieved December 31, 2025, from [Link]

-

Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - RSC Publishing. (n.d.). Retrieved December 31, 2025, from [Link]

- Production method for tetrahydro-2h-pyran derivative - Google Patents. (2017, October 11).

-

Synthesis of tetrahydropyran derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

CAS No : 6628-83-7 | Product Name : Tetrahydropyran-2-ylmethylamine (BSC) - Pharmaffiliates. (n.d.). Retrieved December 31, 2025, from [Link]

-

Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties | Request PDF - ResearchGate. (n.d.). Retrieved December 31, 2025, from [Link]

-

Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed. (2019, March). Retrieved December 31, 2025, from [Link]

Sources

The Tetrahydropyran Amine Moiety: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on its Discovery, Synthesis, and Application

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in a multitude of biologically active natural products.[1][2][3] When functionalized with an amine group, the resulting tetrahydropyran amine derivatives become powerful building blocks in the design of novel therapeutics. These structures are often employed as bioisosteres for cyclohexane and piperidine rings, offering a unique combination of conformational rigidity, improved metabolic stability, and the potential for advantageous hydrogen bonding interactions through the ring oxygen.[4] This guide provides a comprehensive overview of the discovery, historical development, and diverse synthetic strategies for accessing tetrahydropyran amine derivatives, with a focus on their critical role in contemporary drug development. We will delve into the causality behind synthetic choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Historical Perspective: From Obscurity to a Mainstay in Medicinal Chemistry

The journey of tetrahydropyran amine derivatives from chemical curiosities to indispensable tools in drug discovery is a testament to the evolving understanding of structure-activity relationships and the relentless pursuit of improved drug-like properties. While the parent tetrahydropyran-4-one has its roots in early 20th-century explorations of oxygen-containing heterocycles, the deliberate and widespread incorporation of the aminotetrahydropyran motif is a more recent phenomenon.[5]

Early synthetic efforts were often focused on the construction of the core tetrahydropyran ring, with the introduction of the amine functionality being a subsequent, and sometimes challenging, transformation. The development of more efficient and stereoselective methods for the synthesis of these derivatives in the latter half of the 20th century and into the 21st century has been a critical enabler of their widespread adoption in medicinal chemistry programs. This progression has been driven by the increasing recognition of the tetrahydropyran amine scaffold's ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

The Strategic Advantage of Tetrahydropyran Amines in Drug Design

The utility of the tetrahydropyran amine moiety stems from a confluence of beneficial properties that address key challenges in drug design:

-

Bioisosterism and Physicochemical Modulation : As a bioisostere of the more lipophilic cyclohexane and the basic piperidine rings, the tetrahydropyran ring allows for fine-tuning of a molecule's properties.[4] The introduction of the oxygen atom reduces lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. This strategic replacement can enhance solubility and reduce off-target effects associated with high lipophilicity.

-

Conformational Rigidity : The saturated six-membered ring of tetrahydropyran exists in a stable chair conformation.[6] This conformational restraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Hydrogen Bonding Capability : The oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not possible with a cyclohexane ring. This can lead to enhanced potency and selectivity.

-

Improved Metabolic Stability : The ether linkage in the tetrahydropyran ring is generally more resistant to metabolic degradation compared to the carbon-carbon bonds in a cyclohexane ring or the nitrogen in a piperidine ring, which can be susceptible to oxidation.[4]

Synthetic Strategies for Accessing Tetrahydropyran Amine Derivatives

The synthesis of tetrahydropyran amine derivatives can be broadly categorized into two main approaches: the construction of the aminotetrahydropyran ring system from acyclic precursors, or the functionalization of a pre-existing tetrahydropyran core.

I. Ring-Forming Strategies

A variety of cyclization reactions have been developed to construct the tetrahydropyran ring with the amine functionality or a precursor already in place.

-

Prins Cyclization : The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, known as the Prins cyclization, is a powerful method for the synthesis of 4-hydroxytetrahydropyrans, which can then be converted to the corresponding amines.[7] The stereochemical outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions.

-

Intramolecular Epoxide Ring Opening (IERO) : The intramolecular ring-opening of 4,5-epoxy-alcohols can proceed to form either tetrahydrofurans or tetrahydropyrans.[2] Judicious choice of substrates and catalysts can favor the 6-endo cyclization to yield the desired tetrahydropyran scaffold.[2]

-